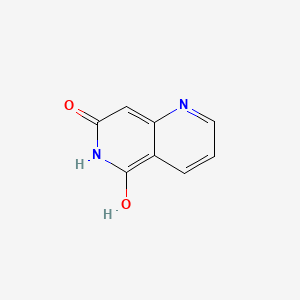

1,6-Naphthyridine-5,7-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6H-1,6-naphthyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-4-6-5(8(12)10-7)2-1-3-9-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMUIIWXUKYPAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C=C2N=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702987 | |

| Record name | 1,6-Naphthyridine-5,7(1H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201785-07-0 | |

| Record name | 1,6-Naphthyridine-5,7(1H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,6-Naphthyridine-5,7-diol

This guide provides a comprehensive overview of the synthesis and characterization of 1,6-Naphthyridine-5,7-diol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The naphthyridine scaffold is a recognized privileged structure in pharmacology, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of hydroxyl groups at the 5 and 7 positions of the 1,6-naphthyridine core can significantly influence the molecule's electronic properties, solubility, and potential for biological interactions, making 1,6-Naphthyridine-5,7-diol a valuable target for synthesis and further investigation.

This document offers a detailed, two-step synthetic pathway to 1,6-Naphthyridine-5,7-diol, commencing with the synthesis of the precursor, 1,6-Naphthyridine-5,7-dione. A robust protocol for the subsequent reduction to the target diol is also provided. Furthermore, this guide outlines a comprehensive characterization workflow, detailing the expected outcomes from various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Synthetic Strategy and Protocols

The synthesis of 1,6-Naphthyridine-5,7-diol is most effectively achieved through a two-step process. The initial step involves the construction of the 1,6-naphthyridine-5,7-dione core, followed by the selective reduction of the ketone functionalities to the corresponding hydroxyl groups.

Step 1: Synthesis of 1,6-Naphthyridine-5,7-dione

The synthesis of the dione precursor can be accomplished through a tandem nitrile hydration and cyclization procedure.[2] This method offers a mild and efficient route to the desired heterocyclic core.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-cyanopyridine (1.0 eq), ethyl cyanoacetate (1.2 eq), and polyphosphoric acid (PPA) (10 wt eq).

-

Reaction Conditions: Heat the reaction mixture to 120°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice, which will precipitate the crude product. Filter the solid precipitate and wash thoroughly with cold water to remove any residual PPA.

-

Purification: The crude 1,6-naphthyridine-5,7-dione can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

Causality of Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA serves as both a solvent and a catalyst in this reaction. Its viscous nature at room temperature necessitates heating to ensure a homogeneous reaction mixture. As a strong dehydrating agent and a Brønsted acid, PPA facilitates both the hydration of the nitrile groups and the subsequent intramolecular cyclization to form the dione.

-

Tandem Reaction: This one-pot approach is advantageous as it avoids the isolation of intermediates, thereby improving the overall efficiency and yield of the synthesis.

Caption: Synthesis of 1,6-Naphthyridine-5,7-dione.

Step 2: Reduction of 1,6-Naphthyridine-5,7-dione to 1,6-Naphthyridine-5,7-diol

The reduction of the dione to the diol can be achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is selective for the reduction of ketones and aldehydes, leaving the aromatic naphthyridine core intact.

Experimental Protocol:

-

Reaction Setup: Dissolve 1,6-Naphthyridine-5,7-dione (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (2.5 eq) portion-wise to the cooled solution. The excess of NaBH₄ ensures the complete reduction of both ketone groups.

-

Reaction Conditions: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water. Acidify the mixture to a pH of ~6 with dilute hydrochloric acid. Remove the organic solvent under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,6-Naphthyridine-5,7-diol. The product can be further purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Sodium Borohydride (NaBH₄): This reducing agent is chosen for its mildness and selectivity. It readily reduces ketones to secondary alcohols without affecting the aromaticity of the naphthyridine rings.[3]

-

Protic Solvent: Methanol or ethanol acts as a proton source for the work-up of the intermediate alkoxide species formed during the reduction.

-

Low Temperature: Performing the initial addition of NaBH₄ at 0°C helps to control the exothermicity of the reaction and minimize potential side reactions.

Caption: Reduction to 1,6-Naphthyridine-5,7-diol.

II. Characterization of 1,6-Naphthyridine-5,7-diol

Thorough characterization of the synthesized 1,6-Naphthyridine-5,7-diol is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the hydroxyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the nitrogen atoms and the hydroxyl substituents. The hydroxyl protons will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration. The protons on the carbons bearing the hydroxyl groups (C5 and C7) will appear as singlets.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule. The carbons attached to the hydroxyl groups (C5 and C7) are expected to resonate in the range of 60-75 ppm. The aromatic carbons will appear in the downfield region, typically between 110 and 160 ppm.

| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) |

| Chemical Shift (ppm) | Assignment |

| ~9.0 | H-2 |

| ~8.5 | H-4 |

| ~7.8 | H-3 |

| ~7.5 | H-8 |

| ~6.0 (br s) | 2 x -OH |

| ~5.5 (s) | H-5, H-7 |

Infrared (IR) Spectroscopy

The IR spectrum of 1,6-Naphthyridine-5,7-diol will exhibit characteristic absorption bands that confirm the presence of key functional groups.

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C-O Stretch: A medium to strong absorption band in the region of 1000-1200 cm⁻¹ will indicate the presence of the C-O single bonds of the secondary alcohols.

-

Aromatic C=C and C=N Stretches: Multiple sharp absorption bands in the region of 1400-1600 cm⁻¹ will correspond to the vibrations of the aromatic naphthyridine ring.

-

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ will be indicative of the aromatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 1,6-Naphthyridine-5,7-diol (C₈H₈N₂O₂), which is 164.16 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of water (M⁺ - 18) from the diol structure and fragmentation of the naphthyridine ring.

III. Conclusion

This technical guide provides a detailed and scientifically grounded approach to the synthesis and characterization of 1,6-Naphthyridine-5,7-diol. The provided protocols are based on established and reliable chemical transformations, and the characterization workflow offers a comprehensive strategy for structural elucidation and purity assessment. This information is intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize and further explore the potential of this and related naphthyridine derivatives.

IV. References

-

American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved from [Link]

-

MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Retrieved from [Link]

-

PMC. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 1,6-Naphthyridine-5,7-diol

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms in the solid state governs a cascade of physicochemical properties, from solubility and stability to bioavailability and ultimately, therapeutic efficacy. For researchers, scientists, and professionals in drug development, the ability to elucidate and interpret crystal structures is a cornerstone of rational drug design. This guide provides an in-depth, technical exploration of the crystal structure analysis of 1,6-Naphthyridine-5,7-diol, a heterocyclic scaffold of significant interest. The 1,6-naphthyridine motif is a recognized multivalent scaffold in medicinal chemistry, presenting a spectrum of biological activities when appropriately substituted.[1] Derivatives of this core structure are being investigated for a range of therapeutic applications, highlighting the importance of detailed structural characterization to inform and accelerate drug discovery efforts.[2][3]

This document is structured to provide not just a methodology, but a comprehensive understanding of the principles and practices that underpin a robust crystallographic analysis. We will navigate the journey from synthesis and crystallization to data acquisition, structure solution, and detailed structural interpretation, offering insights into the causality behind experimental choices and ensuring a self-validating analytical workflow.

The Molecule of Interest: 1,6-Naphthyridine-5,7-diol

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[4] The 1,6-naphthyridine isomer is a key building block in the synthesis of various pharmaceuticals.[5] The subject of this guide, 1,6-Naphthyridine-5,7-diol, is a derivative with hydroxyl groups at the 5 and 7 positions. These functional groups are anticipated to play a significant role in the molecule's intermolecular interactions, particularly in the formation of hydrogen bonding networks, which are critical in crystal packing and can influence the compound's physical properties.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for diffraction experiments.

Synthetic Approach

While various synthetic routes to naphthyridine cores exist, a common approach involves the condensation and cyclization of substituted aminopyridines.[6][7][8] For 1,6-Naphthyridine-5,7-diol, a plausible synthetic route would involve the cyclization of a suitably substituted 4-aminopyridine derivative. The final product would be purified by recrystallization or column chromatography to achieve the high purity essential for successful crystallization.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in the process. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.[9] A variety of techniques can be employed, and often, a screening approach is necessary to identify the optimal conditions.[10][11]

Experimental Protocol: Crystallization Screening of 1,6-Naphthyridine-5,7-diol

-

Solvent Selection: A preliminary solubility screening is performed with a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, and toluene). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble at an elevated temperature.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of 1,6-Naphthyridine-5,7-diol in a suitable solvent (e.g., ethanol/water mixture) in a small vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days at a constant temperature.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to further decrease the temperature.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small volume of a "good" solvent (in which it is highly soluble) in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

-

The poor solvent will slowly diffuse into the good solvent, reducing the overall solubility and inducing crystallization.

-

For 1,6-Naphthyridine-5,7-diol, a combination of slow evaporation from an ethanol/water mixture and vapor diffusion of diethyl ether into a methanol solution are promising starting points due to the polar nature of the diol.

Data Collection: Interrogating the Crystal with X-rays

Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.[12][13][14]

The Principles of Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[12] When a monochromatic X-ray beam is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. This scattering results in a unique diffraction pattern of constructive interference, governed by Bragg's Law. By measuring the positions and intensities of these diffracted spots, we can determine the arrangement of atoms within the crystal.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection Parameters: The crystal is placed in the X-ray beam of the diffractometer. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is a set of reflection intensities and their positions. The process of converting this data into a 3D model of the molecule is known as structure solution and refinement.

Structure Solution

The "phase problem" is a central challenge in crystallography. While we can measure the intensities of the diffracted X-rays, the phase information is lost. Structure solution methods are computational techniques used to overcome this problem and generate an initial model of the crystal structure. Common methods include Direct Methods and Patterson methods.

Structure Refinement

Once an initial model is obtained, it is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Structural Analysis of 1,6-Naphthyridine-5,7-diol: A Hypothetical Case Study

As no published crystal structure for 1,6-Naphthyridine-5,7-diol currently exists in the public domain, we will proceed with a hypothetical yet plausible set of crystallographic data to illustrate the analysis process.

Crystallographic Data Summary

The following table summarizes the hypothetical crystallographic data for 1,6-Naphthyridine-5,7-diol.

| Parameter | Value |

| Chemical Formula | C₈H₆N₂O₂ |

| Formula Weight | 162.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.523(1) |

| b (Å) | 10.145(2) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| Volume (ų) | 726.8(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.483 |

| Absorption Coefficient (mm⁻¹) | 0.112 |

| F(000) | 336 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 5689 |

| Independent reflections | 1654 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |

| R indices (all data) | R1 = 0.055, wR2 = 0.128 |

Molecular Structure and Conformation

The refined crystal structure would reveal a planar 1,6-naphthyridine core, as expected for an aromatic system. The key structural features to analyze are the bond lengths and angles within the molecule.

| Bond | Length (Å) | Angle | Value (°) |

| N1-C2 | 1.335(2) | C2-N1-C8a | 117.5(1) |

| C2-C3 | 1.389(2) | N1-C2-C3 | 123.1(1) |

| C3-C4 | 1.378(2) | C2-C3-C4 | 118.9(1) |

| C4-C4a | 1.401(2) | C3-C4-C4a | 119.2(1) |

| C4a-C5 | 1.412(2) | C4-C4a-C8a | 118.4(1) |

| C5-O5 | 1.361(2) | C4a-C5-N6 | 120.3(1) |

| C5-N6 | 1.345(2) | C5-N6-C7 | 117.8(1) |

| N6-C7 | 1.351(2) | N6-C7-C8 | 121.5(1) |

| C7-O7 | 1.358(2) | N6-C7-O7 | 116.3(1) |

| C7-C8 | 1.405(2) | C7-C8-C8a | 118.7(1) |

| C8-C8a | 1.382(2) | C8-C8a-N1 | 122.9(1) |

| C4a-C8a | 1.423(2) | C5-C4a-C8a | 123.2(1) |

The C-O bond lengths are consistent with phenolic hydroxyl groups. The bond lengths within the naphthyridine rings indicate aromatic character.

Supramolecular Assembly and Intermolecular Interactions

The diol functionality is expected to dominate the crystal packing through hydrogen bonding. A detailed analysis of the intermolecular interactions would reveal a network of O-H···N and O-H···O hydrogen bonds, linking the molecules into a three-dimensional supramolecular architecture. These interactions are crucial for the stability of the crystal lattice.

The Role of Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive crystal structure from a single crystal, powder X-ray diffraction (PXRD) is an invaluable tool for analyzing bulk crystalline material.[16] It is often used for phase identification, purity analysis, and to study polymorphism.[17][18][19][20]

Experimental Protocol: Powder X-ray Diffraction Analysis

-

Sample Preparation: A finely ground powder of the bulk synthesized 1,6-Naphthyridine-5,7-diol is prepared.

-

Data Collection: The powder sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected over a range of 2θ angles.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. This experimental pattern can be compared to a pattern calculated from the single-crystal structure to confirm the bulk material is of the same phase.

Visualizing the Process and Structure

Clear visualization is key to understanding complex structural information and experimental workflows.

Caption: Workflow for the crystal structure analysis of 1,6-Naphthyridine-5,7-diol.

Caption: Molecular structure of 1,6-Naphthyridine-5,7-diol with atom numbering.

Conclusion: From Structure to Insight

The comprehensive crystal structure analysis of 1,6-Naphthyridine-5,7-diol provides an unambiguous determination of its molecular geometry and a detailed understanding of its solid-state packing. This information is invaluable for drug development professionals, as it forms the basis for understanding the compound's physical properties and can guide the design of new derivatives with improved characteristics. The methodologies outlined in this guide represent a robust and self-validating approach to crystallographic analysis, ensuring the generation of high-quality, reliable structural data that can accelerate the journey from a promising molecule to a potential therapeutic agent.

References

-

Chem-Impex. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

-

American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. Retrieved from [Link]

-

MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

IUCr Journals. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-tributyldiindolocarbazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][5][17]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,6-Naphthyridine derivatives under clinical trials for cancer chemotherapy. Retrieved from [Link]

-

MDPI. (2024, February 1). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

-

MDPI. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, December 21). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. Retrieved from [Link]

-

Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

-

ACS Publications. (2026, January 22). Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. Retrieved from [Link]

-

Kinam Park. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Retrieved from [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

-

YouTube. (2024, January 5). Crystallization | Organic Chemistry Lab Techniques. Retrieved from [Link]

-

ResearchGate. (2025, July 30). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

-

YouTube. (2022, January 13). Live from the Lab: What is Single Crystal X-Ray Diffraction?. Retrieved from [Link]

-

ACS Publications. (2022, May 29). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. Retrieved from [Link]

-

University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]

-

AIP Publishing. (2024, July 3). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Retrieved from [Link]

Sources

- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. acs.org [acs.org]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. unifr.ch [unifr.ch]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 15. geo.umass.edu [geo.umass.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PPXRD - Abstract Submission Form [icdd.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.aip.org [pubs.aip.org]

Spectroscopic Profile of 1,6-Naphthyridine-5,7-diol: A Technical Guide to its Characterization

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic properties of 1,6-naphthyridine-5,7-diol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis, comparative data from analogous naphthyridine derivatives, and theoretical considerations to present a predictive yet robust characterization. The guide delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra, with a particular focus on the pivotal role of keto-enol tautomerism in defining the molecule's structural and electronic landscape. Methodologies for acquiring high-quality spectral data and workflows for structural elucidation are detailed for researchers, scientists, and professionals in drug development.

Introduction: The 1,6-Naphthyridine Core and the Significance of Hydroxylation

The 1,6-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of hydroxyl groups at the C5 and C7 positions imparts unique chemical characteristics to the parent molecule, most notably the potential for keto-enol tautomerism. This phenomenon, where the molecule can exist in equilibrium between a diol form and various keto-enol or diketo forms, is critical to its reactivity, binding interactions, and electronic properties. Understanding the dominant tautomeric form and the dynamics of their interconversion is paramount for any drug discovery or materials science application. Spectroscopic techniques are the most powerful tools for elucidating these structural subtleties.

Keto-Enol Tautomerism: The Structural Foundation

1,6-Naphthyridine-5,7-diol is expected to exist as a dynamic equilibrium of at least three tautomeric forms: the aromatic diol form and two keto-enol/diketo forms. The relative populations of these tautomers are highly dependent on the physical state (solid or solution) and the solvent's polarity and hydrogen-bonding capability.[2]

Figure 1: Tautomeric equilibria of 1,6-Naphthyridine-5,7-diol.

The following sections will explore how each spectroscopic technique can be used to identify and quantify these tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for studying tautomerism in solution.[3] The chemical shifts and coupling constants of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, allowing for the differentiation of tautomeric forms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1,6-Naphthyridine-5,7-diol is expected to be highly dependent on the solvent used, as this will influence the tautomeric equilibrium.

-

Aromatic Protons: In the fully aromatic di-enol form, the protons on the naphthyridine core will appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts can be predicted by comparison with the parent 1,6-naphthyridine.

-

Hydroxyl Protons (-OH): The signals for the hydroxyl protons are expected to be broad and their chemical shift will be highly dependent on concentration and solvent. In the di-enol form, these would likely appear as a single, exchangeable peak.

-

NH and CH₂ Protons: The presence of the keto forms will give rise to signals for NH protons (typically broad and downfield) and potentially CH₂ protons if the diketo form is present. The observation of these signals would be strong evidence against a purely di-enol structure.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of 1,6-Naphthyridine-5,7-diol

| Proton | Di-enol Form | Keto-enol/Di-keto Forms | Rationale |

| Aromatic CH | 7.0 - 9.0 | Shifted upfield or downfield depending on position | Changes in ring aromaticity and substituent effects. |

| OH | 9.0 - 12.0 (broad) | May be absent or shifted | Proton is now part of a keto-enol system or absent. |

| NH | - | 7.0 - 11.0 (broad) | Appearance of amide-like protons in the keto forms. |

| CH₂ | - | 3.0 - 5.0 | Appearance of aliphatic protons in the diketo form. |

Predicted ¹³C NMR Spectrum

¹³C NMR is particularly powerful for identifying the keto-enol equilibrium due to the significant difference in chemical shifts between sp² carbons in an aromatic ring and carbonyl carbons.

-

Aromatic Carbons: In the di-enol form, all carbons of the naphthyridine core will be in the aromatic region (δ 100-160 ppm).

-

Carbonyl Carbons (C=O): The presence of the keto tautomers will be unequivocally marked by the appearance of signals in the carbonyl region (δ 160-190 ppm). The chemical shift in this region can further distinguish between amide-like and ketone-like carbonyls.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of 1,6-Naphthyridine-5,7-diol

| Carbon | Di-enol Form | Keto-enol/Di-keto Forms | Rationale |

| Aromatic C-H | 110 - 140 | Shifts depend on proximity to C=O | Changes in electron density and hybridization. |

| Aromatic C-O | 150 - 160 | May shift or be absent | Carbon is now part of a C=O or C-OH in a keto-enol system. |

| Carbonyl C=O | - | 160 - 190 | Diagnostic for the presence of keto forms. |

Advanced NMR Techniques for Structural Elucidation

For unambiguous assignment of protons and carbons, especially in cases of complex spectra or tautomeric mixtures, advanced 2D NMR techniques are indispensable.

Figure 2: Workflow for NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling networks, helping to identify adjacent protons in the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help in confirming assignments and providing information about the 3D structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.[4] For 1,6-Naphthyridine-5,7-diol, the IR spectrum will be a key indicator of the predominant tautomeric form in the solid state.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹) for Tautomers of 1,6-Naphthyridine-5,7-diol

| Functional Group | Di-enol Form | Keto-enol/Di-keto Forms | Vibrational Mode |

| O-H stretch | 3200-3600 (broad) | May be present but weaker | Stretching of the hydroxyl group. |

| N-H stretch | - | 3100-3500 (medium) | Stretching of the N-H bond in the lactam ring. |

| C=O stretch | - | 1650-1750 (strong) | Stretching of the carbonyl group, a key indicator of the keto form. |

| C=C/C=N stretch | 1500-1650 (multiple bands) | Modified due to changes in aromaticity | Aromatic ring stretching vibrations. |

| C-O stretch | 1200-1300 (strong) | Present, may be shifted | Stretching of the C-O single bond. |

The most diagnostic region in the IR spectrum will be the carbonyl stretching region (1650-1750 cm⁻¹). A strong absorption in this area would be compelling evidence for the presence of a keto tautomer. Conversely, a broad absorption in the O-H stretching region (3200-3600 cm⁻¹) coupled with the absence of a strong carbonyl peak would suggest the dominance of the di-enol form.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation.[5] The different tautomers of 1,6-Naphthyridine-5,7-diol, having distinct electronic systems, are expected to exhibit different UV-Vis absorption spectra.

-

Di-enol Form: This fully aromatic tautomer is expected to have a more extended π-conjugated system, leading to absorption at longer wavelengths (a lower energy transition).

-

Keto Forms: The disruption of the aromaticity in the keto forms would likely lead to a blue shift (absorption at shorter wavelengths) compared to the di-enol form.

By measuring the UV-Vis spectrum in different solvents, one can observe shifts in the absorption maxima (λ_max), providing insights into the solvent's effect on the tautomeric equilibrium.[6]

Experimental Methodologies

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 1,6-Naphthyridine-5,7-diol in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube. To study tautomerism, it is crucial to acquire spectra in solvents of varying polarity.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} NMR spectrum.

-

Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D Spectra Acquisition:

-

Acquire COSY, HSQC, and HMBC spectra for full structural assignment.

-

If necessary, acquire a NOESY or ROESY spectrum to confirm spatial proximities.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals to determine the relative populations of different tautomers if they are in slow exchange on the NMR timescale.

IR Spectroscopy Protocol

-

Sample Preparation (Solid State):

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁵ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε).

Conclusion

The spectroscopic characterization of 1,6-Naphthyridine-5,7-diol is a multifaceted task that requires a synergistic application of NMR, IR, and UV-Vis techniques. The central chemical feature of this molecule is its keto-enol tautomerism, which profoundly influences its spectroscopic signature. While direct experimental data remains to be published, this guide provides a robust predictive framework based on the well-established principles of spectroscopy and comparative analysis with related heterocyclic systems. The provided methodologies offer a clear path for researchers to obtain high-quality data and perform a thorough structural elucidation, which is essential for advancing the development of new therapeutics and functional materials based on the 1,6-naphthyridine scaffold.

References

-

Chem-Impex. (n.d.). 1,6-Naphthyridine. Retrieved from [Link]

- Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1-655). Academic Press.

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

- Gasteiger, J., & Engel, T. (2003).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

LibreTexts. (2022). IR Spectroscopy. Retrieved from [Link]

- Kumar, S. (2019). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 4(12), 116-120.

- Al-Ayed, A. S. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5459.

- Popp, F. D. (1983). Synthesis of Heterocycles via Tautomerism. Journal of Heterocyclic Chemistry, 20(s1), S1-S11.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

American Chemical Society. (2021). 1,6-Naphthyridine. Retrieved from [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC press.

-

LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

- Tayyari, S. F., et al. (2012). Influence of substituent on UV absorption and keto–enol tautomerism equilibrium of dibenzoylmethane derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 815-819.

- Gulea, M., & D'hooghe, M. (2019). The 1,6-Naphthyridine Motif in Medicinal Chemistry: A Privileged Scaffold for the Design of Bioactive Compounds. Molecules, 24(12), 2269.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 1,6-Naphthyridine-5,7-diol and its derivatives

An In-Depth Technical Guide to Tautomerism in 1,6-Naphthyridine-5,7-diol and its Derivatives

Abstract

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] A critical, yet often nuanced, aspect governing the function of substituted naphthyridines is the phenomenon of tautomerism. This guide provides a detailed exploration of the tautomeric equilibria in 1,6-naphthyridine-5,7-diol and its analogues. We will dissect the potential tautomeric forms, the physicochemical factors that govern their interconversion, and the state-of-the-art methodologies used for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control tautomerism to optimize molecular properties for therapeutic applications.

The Tautomeric Landscape: Beyond a Single Structure

Tautomerism describes the dynamic equilibrium between two or more interconvertible constitutional isomers, most commonly involving the migration of a proton.[7][8] For heterocyclic systems like 1,6-naphthyridine-5,7-diol, this is not a trivial consideration. The predominant tautomer dictates the molecule's hydrogen bonding capacity, shape, polarity, and pKa, all of which are fundamental to its interaction with biological targets.

The 1,6-naphthyridine-5,7-diol core can exist in three primary tautomeric forms: the aromatic di-enol (diol), the mono-keto, and the non-aromatic di-keto form. This is a classic example of lactam-lactim tautomerism, where the equilibrium lies between the amide (lactam) and imidic acid (lactim) forms.

-

Diol Form (Lactim-Lactim): 1,6-Naphthyridine-5,7-diol. This form is fully aromatic and possesses two hydroxyl groups that can act as hydrogen bond donors.

-

Keto-Enol Form (Lactam-Lactim): 7-hydroxy-1,6-naphthyridin-5(6H)-one. This intermediate form has one lactam group and one enol group.

-

Dione Form (Lactam-Lactam): 1,6-Naphthyridine-5,7(6H,8H)-dione. This form is non-aromatic in the second ring and contains two lactam moieties, which feature both hydrogen bond donors (N-H) and acceptors (C=O).

The interplay between these forms is a delicate balance of thermodynamic stabilities. The aromatic stabilization energy gained in the diol form competes with the inherent stability of the amide bond in the dione form.

Caption: Tautomeric equilibria in the 1,6-naphthyridine-5,7-diol system.

Key Factors Governing Tautomeric Preference

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to the molecular and external environment. Understanding these influences is paramount for predicting and controlling the properties of a lead compound.

Solvent Effects

The polarity and hydrogen-bonding characteristics of the solvent play a crucial role in stabilizing or destabilizing specific tautomers.[9][10]

-

Non-polar Solvents (e.g., Chloroform, Dioxane): These solvents tend to favor the less polar tautomer, which is often the enol form, stabilized by a strong intramolecular hydrogen bond.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, disrupting intramolecular hydrogen bonds and potentially favoring the keto (lactam) form, which has a larger dipole moment.[9]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can form intermolecular hydrogen bonds with both the keto and enol forms, acting as both donors and acceptors. The effect can be complex, but they often stabilize the more polar keto tautomer.

Substituent Effects

The electronic nature of substituents on the naphthyridine ring can profoundly alter the relative stabilities of the tautomers.[11][12]

-

Electron-Donating Groups (EDGs): Groups like -OCH₃ or -N(CH₃)₂ increase electron density in the ring system. This can stabilize the diol (lactim) form by enhancing the aromaticity and basicity of the ring nitrogens.

-

Electron-Withdrawing Groups (EWGs): Groups such as -NO₂ or -CF₃ decrease electron density. This makes the protons on the ring nitrogens (in the lactam form) more acidic and can shift the equilibrium toward the dione (lactam) tautomer.[12]

Methodologies for Tautomer Elucidation: A Multi-Pronged Approach

Caption: Integrated workflow for the analysis of tautomeric systems.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[7][13][14]

-

¹H NMR: The presence of distinct signals for different tautomers indicates slow exchange on the NMR timescale. Key diagnostics include:

-

Enol (Lactim): A broad signal for the enolic -OH proton.

-

Keto (Lactam): A signal for the N-H proton, often coupled to adjacent protons.

-

The integration of these respective signals allows for the quantification of the tautomeric ratio.

-

-

¹³C NMR: The chemical shift of the carbons at positions 5 and 7 are highly informative. A signal in the range of ~160-170 ppm is indicative of a C=O (keto) carbon, while a signal further downfield might suggest the C-OH (enol) carbon.[9]

-

¹⁵N NMR: Directly probes the nitrogen environment, clearly distinguishing between a pyridine-like (sp²) nitrogen in the lactim form and an amide-like (sp³) nitrogen in the lactam form.

Protocol: NMR Analysis of Tautomeric Ratio

-

Sample Preparation: Prepare solutions of the compound (~5-10 mg/mL) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects.

-

Acquisition: Acquire quantitative ¹H NMR spectra for each sample, ensuring a sufficient relaxation delay (e.g., 5x T₁) to allow for accurate integration.

-

Data Analysis: Identify the characteristic, non-overlapping signals for each tautomer.

-

Calculation: Calculate the mole fraction (X) of a tautomer (e.g., Keto) using the formula: X_Keto = (Integral_Keto) / (Integral_Keto + Integral_Enol).

-

Validation: If possible, acquire 2D NMR spectra (HSQC, HMBC) to confirm signal assignments for each tautomer.

UV-Visible Spectroscopy provides complementary evidence. The different electronic systems of the tautomers result in distinct absorption maxima (λmax).[10][15][16] The highly conjugated, aromatic diol form typically absorbs at a different wavelength than the less conjugated dione form. By monitoring shifts in λmax across solvents of varying polarity, one can infer the direction of the equilibrium shift.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[17][18] It definitively shows which tautomer is present in the crystal lattice.

-

Causality: The crystal packing forces, including strong intermolecular hydrogen bonds, can "lock" the molecule into a single, thermodynamically favored tautomeric form in the solid state.

-

Caveat: It is crucial to remember that the solid-state structure may not be the major tautomer present in solution, where solvation energies dominate over crystal lattice energies.

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers.[16][19][20]

-

Methodology: The geometries of all possible tautomers are optimized, and their relative electronic energies are calculated.

-

Solvent Modeling: To achieve field-proven accuracy, it is essential to incorporate solvent effects using a Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculation.[12] This helps bridge the gap between gas-phase calculations and experimental solution-phase data.

-

Self-Validation: The trustworthiness of the computational model is validated by its ability to reproduce experimental trends, such as the direction of equilibrium shifts observed in different solvents via NMR.

Synthetic Considerations

The synthesis of 1,6-naphthyridine-5,7-diol derivatives often proceeds through the construction of a pyridone ring followed by cyclization.

Representative Protocol: Synthesis of a 6,8-disubstituted-1,6-Naphthyridine-5,7-dione This protocol is adapted from established methods for constructing related heterocyclic cores.[1][2]

-

Step 1: Knoevenagel Condensation: React 4-aminopyridine with two equivalents of a substituted malonic ester (e.g., diethyl ethylmalonate) in the presence of a non-nucleophilic base like piperidine. Heat the mixture in a high-boiling point solvent such as xylene with a Dean-Stark apparatus to remove the ethanol and water formed.

-

Rationale: This step forms the initial C-C bonds necessary for the second ring. The base catalyzes the condensation by deprotonating the malonic ester.

-

-

Step 2: Thermal Cyclization: Heat the intermediate from Step 1 to a high temperature (~250 °C) in a solvent like diphenyl ether.

-

Rationale: The high temperature provides the activation energy for the intramolecular nucleophilic attack of the pyridine nitrogen onto one of the ester carbonyls, followed by elimination of ethanol to form the first lactam ring. A subsequent cyclization forms the second ring, yielding the dione tautomer.

-

-

Purification: After cooling, the product often precipitates. It can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

-

Rationale: Purification is essential to remove starting materials and side products, ensuring accurate characterization of the tautomeric equilibrium.

-

Implications for Drug Design and Materials Science

The tautomeric state of a 1,6-naphthyridine-5,7-diol derivative is not an academic curiosity; it is a critical determinant of function.

-

Receptor Binding: Tautomers are distinct chemical entities with different hydrogen bond donor/acceptor patterns. A molecule that binds to a receptor in its enol form may be completely inactive in its keto form, as the key interactions would be absent. The ability to design molecules that favor the bioactive tautomer is a cornerstone of modern drug discovery.[9][11]

-

Physicochemical Properties: Tautomerism affects lipophilicity (LogP) and solubility. The more polar keto form is generally more water-soluble than the less polar enol form, which has significant implications for pharmacokinetics (ADME).

-

Optical Properties: The extent of conjugation changes dramatically between tautomers, directly impacting their fluorescent and photophysical properties. This can be exploited in the design of fluorescent probes and sensors for biological imaging or materials science applications.[2][5]

Conclusion

Tautomerism in 1,6-naphthyridine-5,7-diol and its derivatives is a complex phenomenon governed by a subtle interplay of structural and environmental factors. A thorough understanding of the potential tautomeric forms and the factors influencing their equilibrium is essential for any scientist working with these valuable heterocyclic scaffolds. By employing a synergistic combination of high-resolution spectroscopy, X-ray crystallography, and computational chemistry, researchers can accurately characterize, predict, and ultimately engineer the tautomeric preferences of these molecules to optimize their function in both medicine and materials science.

References

-

García-Cerrada, S., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

-

Request PDF. (n.d.). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. ResearchGate. Available at: [Link]

-

Al-Tel, T. H., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

-

Chen, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]

-

American Chemical Society. (2021). 1,6-Naphthyridine. ACS. Available at: [Link]

-

Elguero, J., et al. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles. Available at: [Link]

-

Kovtunov, R. V., et al. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. Available at: [Link]

-

Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative... Molecules. Available at: [Link]

-

Larina, L. I., & Keiko, N. A. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. International Journal of Molecular Sciences. Available at: [Link]

-

Kaczor, A. A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available at: [Link]

-

Zawadiak, J., & Mrzyczek, M. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Vahdani, S., et al. (2019). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. Semantic Scholar. Available at: [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

-

Hu, W.-X., & Xu, F. (n.d.). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. ResearchGate. Available at: [Link]

-

Lamsabhi, A. M., et al. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Available at: [Link]

-

Zięba, S., et al. (2022). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. International Journal of Molecular Sciences. Available at: [Link]

-

Request PDF. (2016). DFT studies of tautomerism of C5-substituted 1,2,3-triazoles. ResearchGate. Available at: [Link]

-

LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis, Reactions, and Biological Activity of Benzo[h][1][7]naphthyridine Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Sadowski, B., et al. (2022). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules. Available at: [Link]

-

Chen, H., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors... European Journal of Medicinal Chemistry. Available at: [Link]

-

Teixeira, C., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Beilstein Journals. (n.d.). Search Results. BJOC. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. dial.uclouvain.be [dial.uclouvain.be]

- 17. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles [mdpi.com]

- 20. researchgate.net [researchgate.net]

The Environmental Reporter: An In-depth Technical Guide to the Solvatochromic Behavior of 1,6-Naphthyridine-5,7-diol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The intricate interplay between a molecule and its immediate environment governs a vast array of chemical and biological processes. Understanding these interactions at a molecular level is paramount for advancements in fields ranging from materials science to pharmacology. This technical guide delves into the solvatochromic behavior of 1,6-Naphthyridine-5,7-diol, a heterocyclic compound of significant interest. While direct, extensive studies on this specific molecule are emerging, this guide synthesizes established principles from analogous systems to provide a predictive and practical framework for its investigation and application. We will explore the structural and electronic underpinnings of its environmental sensitivity, detail rigorous experimental protocols for characterization, and present a theoretical framework for the comprehensive analysis of its solvatochromic properties. This document serves as a foundational resource for researchers seeking to harness the unique photophysical characteristics of 1,6-Naphthyridine-5,7-diol as a sensitive probe in complex chemical and biological milieu.

Introduction: The Promise of Environmentally Sensitive Fluorophores

The 1,6-naphthyridine scaffold is a "privileged" heterocyclic structure, frequently encountered in pharmaceutical agents and functional materials due to its wide range of biological activities and intriguing optical properties.[1][2] Derivatives of this core are being explored as antitumor agents, kinase inhibitors, and antiviral compounds.[2] Beyond its therapeutic potential, the 1,6-naphthyridine framework can be functionalized to create molecules that exhibit significant changes in their absorption and emission spectra in response to alterations in their local environment—a phenomenon known as solvatochromism.[1]

1,6-Naphthyridine-5,7-diol, with its electron-donating hydroxyl groups, is poised to be a particularly insightful solvatochromic probe. The presence of these groups introduces the possibility of keto-enol tautomerism, a solvent-dependent equilibrium that can profoundly influence the molecule's electronic structure and, consequently, its interaction with light.[3][4] This sensitivity makes it a compelling candidate for applications in drug development, where it could be used to probe the polarity of protein binding sites, or in materials science as a component of chemical sensors.[5][6][7] This guide will provide a comprehensive exploration of the principles and techniques required to unlock the potential of this fascinating molecule.

Molecular Architecture and Electronic Landscape

The solvatochromic behavior of 1,6-Naphthyridine-5,7-diol is intrinsically linked to its molecular structure and the distribution of electron density in its ground and excited states.

The 1,6-Naphthyridine Core

The 1,6-naphthyridine skeleton consists of two fused pyridine rings, a class of diazanaphthalenes.[8] This aromatic system forms the foundational electronic framework of the molecule. The positions of the nitrogen atoms influence the overall dipole moment and the susceptibility of the ring system to electronic perturbations.

The Influence of Hydroxyl Substituents and Tautomerism

The hydroxyl groups at the 5 and 7 positions are critical determinants of the molecule's solvatochromic properties. These electron-donating groups can engage in hydrogen bonding with protic solvents, leading to significant spectral shifts. Furthermore, the presence of these hydroxyl groups in proximity to the pyridine nitrogen atoms facilitates a dynamic equilibrium between the enol and keto tautomeric forms.

The equilibrium between these tautomers is highly sensitive to the solvent environment.[3][4][9] In non-polar solvents, the enol form is generally more stable. However, in polar and protic solvents, the keto form can be significantly stabilized through hydrogen bonding and dipole-dipole interactions. This tautomeric shift results in a substantial redistribution of electron density and a change in the molecule's dipole moment, which is a key driver of solvatochromism.

Caption: Solvent-mediated keto-enol tautomerism of 1,6-Naphthyridine-5,7-diol.

Investigating Solvatochromism: A Practical Workflow

A systematic investigation of the solvatochromic behavior of 1,6-Naphthyridine-5,7-diol involves a combination of synthesis, meticulous spectroscopic measurements, and rigorous data analysis.

Synthesis of 1,6-Naphthyridine-5,7-diol

While a specific, optimized synthesis for 1,6-Naphthyridine-5,7-diol is not extensively documented, a plausible synthetic route can be proposed based on established methods for constructing the 1,6-naphthyridine core.[2][8][10] A potential approach involves the cyclization of appropriately substituted pyridine precursors.

Caption: A generalized workflow for the synthesis and purification of 1,6-Naphthyridine-5,7-diol.

Experimental Protocol for Solvatochromic Analysis

The following protocol outlines the key steps for characterizing the solvatochromic behavior of 1,6-Naphthyridine-5,7-diol using UV-Vis absorption and fluorescence spectroscopy.

3.2.1. Materials and Instrumentation

-

1,6-Naphthyridine-5,7-diol: High purity, structurally verified.

-

Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, DMSO, water).

-

UV-Vis Spectrophotometer: Capable of scanning a broad wavelength range.

-

Fluorometer: Equipped with a variable excitation and emission wavelength selector.

-

Quartz Cuvettes: 1 cm path length.

3.2.2. Sample Preparation

-

Prepare a stock solution of 1,6-Naphthyridine-5,7-diol in a suitable solvent where it is highly soluble (e.g., DMSO or methanol) at a concentration of approximately 1 mM.

-

For each solvent to be tested, prepare a dilute working solution (typically 1-10 µM) from the stock solution. The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.0 in the UV-Vis spectrum.

3.2.3. Spectroscopic Measurements

-

UV-Vis Absorption:

-

Record the absorption spectrum of each solution against a solvent blank.

-

Identify the wavelength of maximum absorption (λabs).

-

-

Fluorescence Emission:

-

Excite each solution at its λabs.

-

Record the emission spectrum.

-

Identify the wavelength of maximum emission (λem).

-

Data Analysis and Interpretation: From Spectra to Insight

The collected spectroscopic data provides a quantitative measure of the solvatochromic shifts. To gain a deeper understanding of the underlying molecular phenomena, this data can be analyzed using established theoretical models.

Quantifying Solvatochromic Shifts

The primary data from the experiments will be a series of absorption and emission maxima in different solvents. This data should be compiled into a table for clear comparison.

Table 1: Hypothetical Spectroscopic Data for 1,6-Naphthyridine-5,7-diol in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| Hexane | 1.88 | 1.375 | 340 | 400 | 4954 |

| Toluene | 2.38 | 1.497 | 345 | 415 | 5561 |

| Chloroform | 4.81 | 1.446 | 350 | 430 | 6107 |

| Ethyl Acetate | 6.02 | 1.372 | 355 | 445 | 6612 |

| Acetone | 20.7 | 1.359 | 360 | 465 | 7346 |

| Ethanol | 24.5 | 1.361 | 365 | 480 | 7800 |

| Methanol | 32.7 | 1.329 | 370 | 495 | 8219 |

| Acetonitrile | 37.5 | 1.344 | 368 | 490 | 8050 |

| DMSO | 46.7 | 1.479 | 375 | 510 | 8681 |

| Water | 80.1 | 1.333 | 380 | 520 | 8951 |

Note: This data is illustrative and serves as an example for the subsequent analysis.

The Lippert-Mataga Model: Probing Dipole Moment Changes

The Lippert-Mataga equation provides a powerful tool for relating the Stokes shift (the difference in energy between the absorption and emission maxima) to the change in the molecule's dipole moment upon excitation.[11][12]

The equation is given by:

νabs - νem = (2/hc) * ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ) * (μe - μg)² / a³ + constant

Where:

-

νabs and νem are the wavenumbers of absorption and emission.

-

ε and n are the dielectric constant and refractive index of the solvent.

-

μe and μg are the dipole moments in the excited and ground states, respectively.

-

a is the radius of the solvent cavity.

A plot of the Stokes shift (in cm-1) against the solvent polarity function, f(ε, n) = ( (ε-1)/(2ε+1) - (n²-1)/(2n²+1) ), should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment (Δμ = μe - μg). A positive slope indicates that the excited state is more polar than the ground state.

Caption: An illustrative Lippert-Mataga plot showing the linear relationship between Stokes shift and solvent polarity.

Kamlet-Taft Parameters: Deconvoluting Solvent Effects

While the Lippert-Mataga model provides a good overall picture of polarity effects, the Kamlet-Taft approach allows for a more nuanced analysis by separating solvent properties into three distinct parameters:[13][14]

-

α: The hydrogen-bond donating ability of the solvent.

-

β: The hydrogen-bond accepting ability of the solvent.

-

π*: The dipolarity/polarizability of the solvent.

The observed spectral shift (ν) can be expressed as a linear combination of these parameters:

ν = ν0 + s(π* + dδ) + aα + bβ

By performing a multiple linear regression of the observed wavenumbers against the known α, β, and π* values for the solvents, the coefficients s, a, and b can be determined. The magnitude and sign of these coefficients reveal the relative contributions of dipolarity/polarizability, hydrogen-bond donation, and hydrogen-bond acceptance to the overall solvatochromic shift.

Applications in Drug Development and Beyond

The environmentally sensitive nature of 1,6-Naphthyridine-5,7-diol opens up a plethora of potential applications for researchers in the life sciences and materials science.

-

Probing Protein Binding Sites: The polarity of a drug's binding site on a target protein is a critical determinant of binding affinity and specificity. By incorporating 1,6-Naphthyridine-5,7-diol or a derivative into a drug candidate, its fluorescence emission can provide a direct readout of the microenvironment of the binding pocket.

-

Cellular Imaging: As a fluorescent probe, it could be used to visualize changes in the polarity of cellular membranes or organelles under different physiological or pathological conditions.

-

Chemical Sensing: The sensitivity of its fluorescence to specific interactions, such as hydrogen bonding, could be exploited in the development of sensors for particular analytes in solution.[5][6][7][15]

Conclusion

1,6-Naphthyridine-5,7-diol represents a promising, yet underexplored, platform for the development of novel solvatochromic probes. Its unique structural features, particularly the potential for solvent-mediated keto-enol tautomerism, suggest a rich and informative photophysical response to its environment. By following the systematic experimental and analytical workflows detailed in this guide, researchers can effectively characterize its solvatochromic behavior and unlock its potential for a wide range of applications, from fundamental studies of molecular interactions to the development of advanced diagnostic and sensing technologies. The principles and methodologies outlined herein provide a robust foundation for future investigations into this and other promising classes of environmentally sensitive fluorophores.

References

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances. [Link]

-

1,6-Naphthyridine. (2021). American Chemical Society. [Link]

-

Synthesis of Novel Benzo[b][1][16]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). Molecules. [Link]

-

One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. (2023). Chemical Review and Letters. [Link]

-

Lippert−Mataga plots (Stokes shifts, Δf) for BTD‐DTE OF (left) and... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). RSC Advances. [Link]

-

Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. (2025). RSC Advances. [Link]

-

Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. (2022). ResearchGate. [Link]

-

Solvatochromic and application in dye-sensitized solar cells of sandwich-like Cd(ii) complexes: supramolecular architectures based on N1,N3-bis[(6-methoxypyridin-2-yl)methylene]benzene-1,3-diamine. (2015). Dalton Transactions. [Link]

-

Keto-Enol Tautomerism. (2024). Chemistry LibreTexts. [Link]

-

Photoacoustic Chemical Imaging Sodium Nano-Sensor Utilizing a Solvatochromic Dye Transducer for In Vivo Application. (2023). PubMed. [Link]

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Molecules. [Link]

-

Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. (2023). Molecules. [Link]

-

Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (2024). Chemistry Central Journal. [Link]

-

UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (1996). The Journal of Organic Chemistry. [Link]

-

(PDF) Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. (2025). ResearchGate. [Link]

-

Photoacoustic Chemical Imaging Sodium Nano-Sensor Utilizing a Solvatochromic Dye Transducer for In Vivo Application. (2023). ACS Sensors. [Link]

-

Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). RSC Advances. [Link]

-

Lippert-Mataga plot for the dependence of the difference between the... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Keto-enol tautomerization (by Sal) (video). (n.d.). Khan Academy. [Link]

-

A Theoretical Study of the UV/Visible Absorption and Emission Solvatochromic Properties of Solvent-Sensitive Dyes | Request PDF. (2025). ResearchGate. [Link]

-

Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2024). ResearchGate. [Link]

-

Solvatochromic sensor array for the identification of common organic solvents. (2007). The Analyst. [Link]

-

A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. (2019). Molecules. [Link]

-

01-00673-EN Evaluating Chromotropismwith a Spectrophotometer: Solvatochromism and Thermochromism. (n.d.). Shimadzu. [Link]

-

Keto-Enol Tautomerism. (2023). YouTube. [Link]

-

Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. (2021). Molecules. [Link]

-

Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. (2020). ResearchGate. [Link]

-

Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. (2016). Journal of Laboratory Chemical Education. [Link]

-